Thiol-PEG-acid

Catalog No.
S1833132
CAS No.
165729-81-7
M.F
C8H8ClNO
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiol-PEG-acid

CAS Number

165729-81-7

Product Name

Thiol-PEG-acid

Molecular Formula

C8H8ClNO

Molecular Weight

0

The chemical reactivity of Thiol-Polyethylene Glycol-Acid is primarily attributed to its thiol and carboxylic acid groups. The thiol group can undergo several types of reactions:

  • Thiol-Maleimide Reaction: This reaction is widely utilized for crosslinking in hydrogel formation and bioconjugation. The thiol group reacts with maleimide to form stable thioether bonds, making it suitable for creating complex biomaterials .
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which is useful in modifying surfaces or creating linkages with other biomolecules .
  • Metal Binding: Thiol groups can also bind to transition metals such as gold and silver, facilitating the attachment of nanoparticles or other metal-based agents .

Thiol-Polyethylene Glycol-Acid exhibits several biological activities that make it valuable in biomedical applications:

  • Biocompatibility: The polyethylene glycol segment provides excellent biocompatibility, reducing immune responses when used in drug delivery systems.
  • Controlled Release: The ability to form hydrogels through thiol-maleimide crosslinking allows for controlled release of therapeutic agents, making it ideal for sustained drug delivery applications .
  • Cell Encapsulation: The compound can encapsulate cells within hydrogels, providing a supportive environment for cell growth and function, which is crucial in tissue engineering .

Thiol-Polyethylene Glycol-Acid can be synthesized through various methods:

  • Direct Functionalization of Polyethylene Glycol: Polyethylene glycol can be reacted with thiol-containing compounds and carboxylic acids to introduce the desired functional groups.
  • Click Chemistry: Utilizing click chemistry techniques such as thiol-ene reactions allows for efficient coupling of the thiol group to other reactive partners under mild conditions .
  • Esterification Reactions: The carboxylic acid group can be introduced via esterification reactions with activated esters or through direct reactions with alcohols.

Thiol-Polyethylene Glycol-Acid has a wide range of applications:

  • Drug Delivery Systems: Its ability to form stable hydrogels makes it suitable for encapsulating drugs and controlling their release profiles.
  • Bioconjugation: It is used to modify proteins and peptides, enhancing their solubility and stability while reducing immunogenicity.
  • Tissue Engineering: The compound serves as a scaffold material that supports cell growth and tissue regeneration.

Interaction studies on Thiol-Polyethylene Glycol-Acid focus on its reactivity with various biological molecules:

  • Protein Modification: Studies have shown that the thiol group effectively modifies proteins through conjugation reactions, improving their pharmacokinetic properties.
  • Hydrogel Formation Kinetics: Research has examined the kinetics of hydrogel formation using this compound, revealing how factors like pH and buffer conditions affect reaction rates and gel properties .

Thiol-Polyethylene Glycol-Acid shares similarities with several other compounds but also has unique features:

Compound NameFunctional GroupsUnique Features
Thiol-Polyethylene Glycol-NHSThiol, N-hydroxysuccinimideRapid reaction with amines for bioconjugation
Thiol-Polyethylene Glycol-AlkeneThiol, AlkeneUsed in thiol-ene click chemistry
Thiol-Polyethylene Glycol-CarboxylThiol, Carboxylic AcidEnhanced water solubility and biocompatibility
Thiolated Polyethylene GlycolThiolGeneral use in drug delivery without specific end groups

Thiol-Polyethylene Glycol-Acid stands out due to its combination of both thiol and carboxylic acid functionalities, allowing for versatile applications in both crosslinking and surface modification while maintaining excellent solubility and biocompatibility.

Dates

Modify: 2023-08-15

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